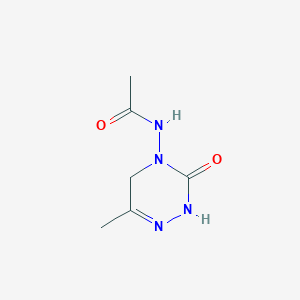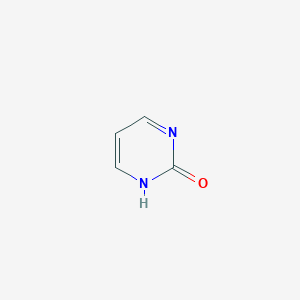
5-Phenylpyridine-3-carboxamide
Vue d'ensemble
Description
Applications De Recherche Scientifique
Anticoagulant Drug Discovery
5-Phenylpyridine-3-carboxamide: derivatives have been identified as privileged fragments for the discovery of Factor Xia (FXIa) inhibitors . FXIa plays a crucial role in the coagulation cascade, and its inhibition is a promising strategy for developing anticoagulants with a reduced risk of bleeding. The derivatives of this compound have shown significant potential in inhibiting FXIa, making them valuable leads in the development of new anticoagulant drugs.
Herbicidal Activity
Researchers have synthesized novel pyrazole derivatives containing 5-Phenylpyridine moieties to explore their herbicidal activity . These compounds have been tested against various weed species, demonstrating moderate herbicidal activities, particularly in post-emergence treatments. This suggests that 5-Phenylpyridine-3-carboxamide could be a starting point for the development of new herbicides.
Cardiovascular Disease Research
The derivatives of 5-Phenylpyridine-3-carboxamide are being studied for their role in cardiovascular diseases . Given the compound’s involvement in the coagulation process, it could provide insights into the development of treatments for thrombosis, which is a common pathology underlying many cardiovascular conditions.
Molecular Design and Drug Discovery
The structure of 5-Phenylpyridine-3-carboxamide has been utilized in fragment-based lead generation, which is a method in drug discovery that involves identifying small chemical “fragments” of a drug molecule and then combining them to create a potent pharmacophore . This approach is particularly useful in the early stages of drug development when searching for new leads.
Computer-Aided Drug Design
5-Phenylpyridine-3-carboxamide: derivatives have been used in computer-aided drug design to simulate their binding with biological targets such as FXIa . This process involves using computer algorithms to predict how the compound will interact with the target, which can accelerate the drug discovery process.
Coagulation Factors Research
The compound’s derivatives have been explored for their effects on various coagulation factors beyond FXIa . This research is crucial for understanding the complex interactions within the coagulation cascade and for developing drugs that can modulate these processes.
Synthetic Chemistry
5-Phenylpyridine-3-carboxamide: serves as a versatile building block in synthetic chemistry. Its structure allows for various substitutions and modifications, enabling chemists to create a wide range of derivatives with potential biological activities .
Biochemical Reagent Development
This compound is also used as a biochemical reagent in scientific research . It can be employed in various assays and experiments to study its interactions with other molecules, which can provide valuable information for the development of new drugs and chemicals.
Propriétés
IUPAC Name |
5-phenylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c13-12(15)11-6-10(7-14-8-11)9-4-2-1-3-5-9/h1-8H,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMMJBMWTNPJCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CN=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50573911 | |
| Record name | 5-Phenylpyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50573911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenylpyridine-3-carboxamide | |
CAS RN |
10177-15-8 | |
| Record name | 5-Phenylpyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50573911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



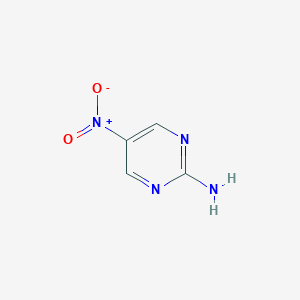
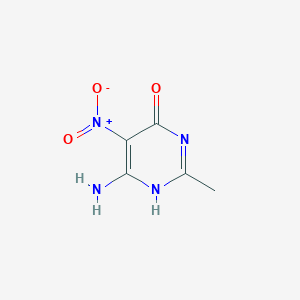
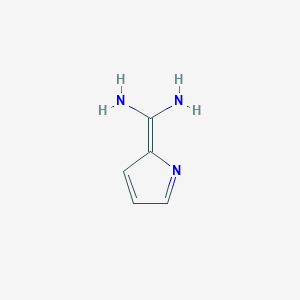
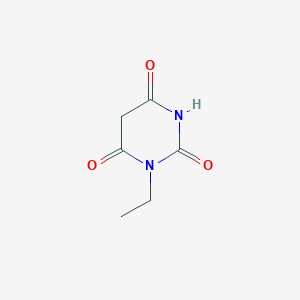
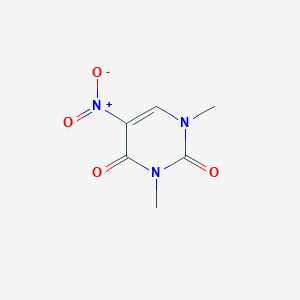
![2-Ethylimidazo[2,1-b]thiazole](/img/structure/B189741.png)





![6-[Amino(methyl)amino]-3-methyl-2-methylsulfanylpyrimidin-4-one](/img/structure/B189750.png)
